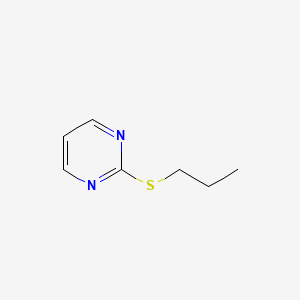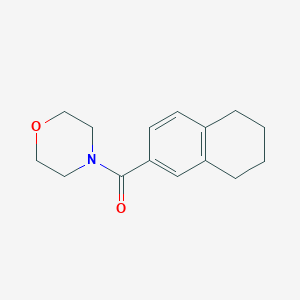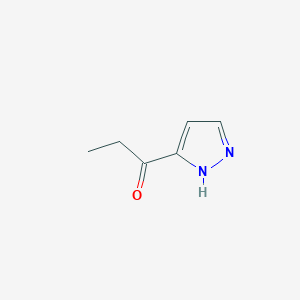
2-Propylsulfanylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylsulfanylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potential bioactive molecule that has been studied for its various pharmacological activities. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-Propylsulfanylpyrimidine is not well understood. However, it has been suggested that this compound may act by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Propylsulfanylpyrimidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-Propylsulfanylpyrimidine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties. Additionally, more research is needed to understand the exact mechanism of action of this compound. Furthermore, studies could be conducted to investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to investigate the potential use of this compound as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 2-Propylsulfanylpyrimidine involves the reaction of 2-chloro-4-propylthiopyrimidine with sodium ethoxide. This reaction leads to the formation of this compound in good yield. The purity of the compound can be checked by using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
2-Propylsulfanylpyrimidine has been studied for its various pharmacological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-propylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKMIKSUBLJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)


![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
